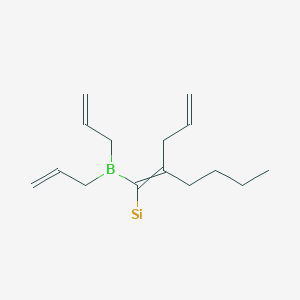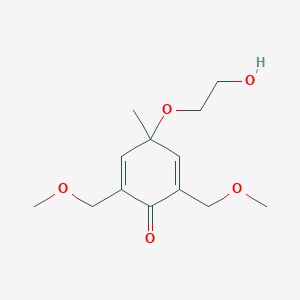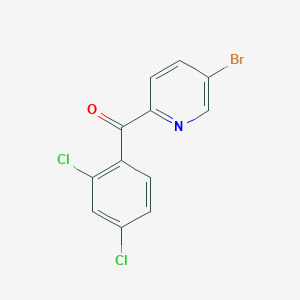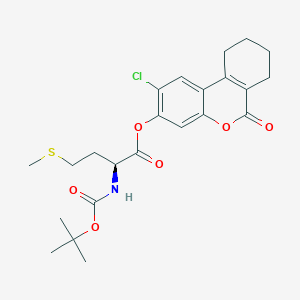
C23H28ClNO6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C23H28ClNO6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C23H28ClNO6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate specific bond formations, such as carbon-carbon or carbon-nitrogen bonds.
Oxidation and Reduction: These reactions are often employed to introduce or modify functional groups, such as converting alcohols to ketones or reducing nitro groups to amines.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
C23H28ClNO6S: can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
C23H28ClNO6S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
作用机制
The mechanism by which C23H28ClNO6S exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling.
相似化合物的比较
C23H28ClNO6S: can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
C22H27ClNO6S: A related compound with one fewer carbon atom.
C23H28BrNO6S: A bromine analog with similar properties but different reactivity.
C23H28ClNO5S: A compound with one fewer oxygen atom, affecting its chemical behavior.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C23H28ClNO6S |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C23H28ClNO6S/c1-23(2,3)31-22(28)25-17(9-10-32-4)21(27)30-19-12-18-15(11-16(19)24)13-7-5-6-8-14(13)20(26)29-18/h11-12,17H,5-10H2,1-4H3,(H,25,28)/t17-/m0/s1 |
InChI 键 |
BFUIFVKMVHEVAD-KRWDZBQOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


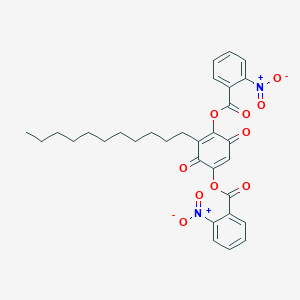
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
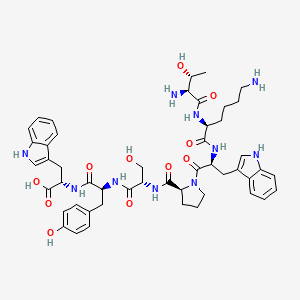
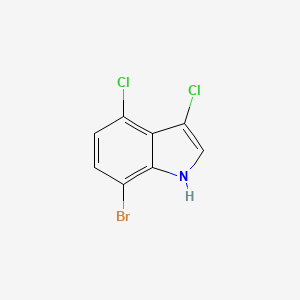

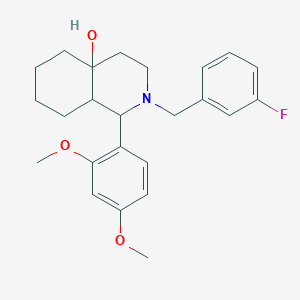
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
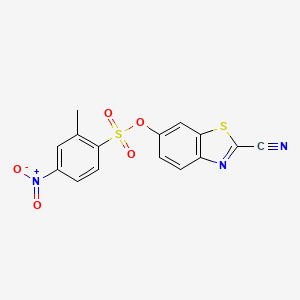
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
